Tungsten tetrachloride oxide

説明

Synthesis Analysis

WOCl₄ can be synthesized through various chemical routes, one of the most common being the reaction of tungsten with chlorine and oxygen at high temperatures. The synthesis process is critical for determining the purity and properties of the final compound.

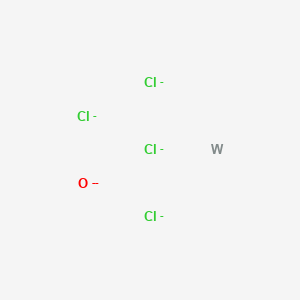

Molecular Structure Analysis

The molecular structure of tungsten oxide tetrachloride has been determined using gas electron diffraction. It exhibits a square-pyramidal structure with specific bond lengths and angles: rg(W–Cl) = 2.281±0.003 Å, rg(W–O) = 1.686±0.011 Å, and rg(Cl···Cl(s)) = 3.151±0.015 Å. The OWCl angle is notably larger (102.4±1.3°) compared to similar square-pyramidal molecules (Iijima & Shibata, 1974).

科学的研究の応用

Optoelectronic Applications : Tungsten oxide is known for its altered optical absorption and metal-like conductivity, making it suitable for optoelectronic applications such as electrochromism/photochromism, visible-light-driven photocatalysis, photothermal therapy, and surface-enhanced Raman spectroscopy (Cong, Geng, & Zhao, 2016).

Molecular Structure Analysis : The molecular structure of tungsten oxide tetrachloride has been studied, revealing a square-pyramidal structure. This understanding is crucial for tailoring the material for specific applications (Iijima & Shibata, 1974).

Energy Storage Devices : Nanostructured tungsten oxide materials are effective electrodes for energy storage devices, such as supercapacitors and batteries, due to their high surface-to-volume ratios, exceptional charge transport features, and good physico-chemical properties (Shinde & Jun, 2020).

Gas Sensing Applications : Hexagonal tungsten oxide, a polymorph of tungsten oxide, has been shown to be effective in gas sensing applications, particularly for hazardous gas detection (Balázsi et al., 2008).

Photochromic Materials : Tungsten oxide's photochromism upon bandgap photoexcitation makes it attractive for various applications, including nanocrystalline films and single crystals (He & Yao, 2007).

Photocatalysis : Platinum-loaded tungsten oxide has been demonstrated to be highly efficient in the decomposition of organic compounds under visible light, making it a promising material for photocatalysis applications (Abe, Takami, Murakami, & Ohtani, 2008).

Chromogenic Research for Energy Applications : Tungsten oxide's chromogenic characteristics are significant for energy-related applications, such as smart window/glazing for energy saving, thermochromic coating in solar-thermal conversion, and gas-chromic applications as effective hydrogen sensors (Thummavichai, Xia, & Zhu, 2017).

Tungsten Oxide Coatings : The versatility of tungsten oxide coatings is notable for applications like electro- and photochromism, pH sensing, photocatalysis, antimicrobial materials, pollutant degradation, and CO2 reduction (Mardare & Hassel, 2019).

Optical and Electronic Devices : WO3 nanostructures have been studied for their potential in optical and electronic devices, including photodetectors, light-emitting diodes, and optical information storage (Yao et al., 2021).

Safety And Hazards

将来の方向性

Tungsten oxides, including tungsten tetrachloride oxide, are widely and intensively investigated owing to their excellent material properties and device properties . Controlling oxygen deficiency in tungsten oxides is typically the key to enhance their performances for a variety of critical technological applications . With a gradual increase of oxygen deficiency, various non-stoichiometric tungsten oxides can be formed by re-adjustment of the atomic arrangement, which exhibits superior performances than their traditional stoichiometric counterparts .

特性

IUPAC Name |

oxygen(2-);tungsten;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.O.W/h4*1H;;/q;;;;-2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKUASLEFSCIMW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4OW-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten tetrachloride oxide | |

CAS RN |

13520-78-0 | |

| Record name | Tungsten tetrachloride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten tetrachloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。